2-(6-chloro-3-pyridinyl)-2-(phenylsulfonyl)acetaldehyde O-(2-chloro-4-fluorobenzyl)oxime

Description

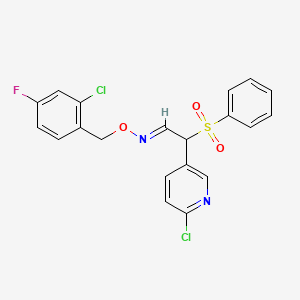

This compound is a structurally complex oxime derivative featuring a pyridinyl core substituted with a chloro group at the 6-position, a phenylsulfonyl moiety, and an O-(2-chloro-4-fluorobenzyl)oxime functional group. The oxime group often serves as a pharmacophore in prodrugs or reactive intermediates, enhancing metabolic stability or binding affinity .

Properties

IUPAC Name |

(E)-2-(benzenesulfonyl)-N-[(2-chloro-4-fluorophenyl)methoxy]-2-(6-chloropyridin-3-yl)ethanimine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15Cl2FN2O3S/c21-18-10-16(23)8-6-15(18)13-28-25-12-19(14-7-9-20(22)24-11-14)29(26,27)17-4-2-1-3-5-17/h1-12,19H,13H2/b25-12+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHFADMHTNQHFTO-BRJLIKDPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C(C=NOCC2=C(C=C(C=C2)F)Cl)C3=CN=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)S(=O)(=O)C(/C=N/OCC2=C(C=C(C=C2)F)Cl)C3=CN=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15Cl2FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(6-chloro-3-pyridinyl)-2-(phenylsulfonyl)acetaldehyde O-(2-chloro-4-fluorobenzyl)oxime is a complex organic compound with significant potential in pharmaceutical applications. Identified by the CAS number 478048-60-1, this compound features a unique molecular structure that includes a pyridine ring, a phenylsulfonyl group, and an oxime functional group. These structural characteristics contribute to its diverse chemical properties and biological activities, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of the compound is , with a molar mass of 453.31 g/mol. The presence of chlorine and fluorine atoms enhances its reactivity and potential interactions with biological targets. The oxime functional group (–C=N–OH) is particularly noteworthy for its role in biological activity.

| Property | Value |

|---|---|

| CAS Number | 478048-60-1 |

| Molecular Formula | C20H15Cl2FN2O3S |

| Molar Mass | 453.31 g/mol |

| Functional Groups | Pyridine, Sulfonyl, Oxime |

The biological activity of this compound primarily involves its interaction with specific enzymes or receptors. Research indicates that it may function as an enzyme inhibitor, affecting pathways relevant to cancer and microbial infections. The mechanism typically involves binding to the active site of enzymes, thereby inhibiting their activity and influencing various biological processes.

Biological Activity Studies

Several studies have evaluated the biological activity of related compounds, providing insights that may extend to this compound:

- Anticancer Activity : A study assessed the effects of similar compounds on human non-small cell lung cancer (A549) cells, demonstrating that certain derivatives could induce apoptosis through mitochondrial pathways. This suggests potential for the compound in cancer therapeutics .

- Enzyme Inhibition : The compound's oxime functionality may enhance its ability to inhibit specific enzymes involved in disease pathways, making it a candidate for further exploration in drug development .

- Microbial Activity : Related compounds have shown promise against microbial infections, indicating that this compound might possess similar antimicrobial properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its combination of substituents. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison

Key Findings:

Pyridinyl Core: The 6-chloro-3-pyridinyl group is shared with imidacloprid, a neonicotinoid targeting insect nicotinic acetylcholine receptors . Unlike imidacloprid, the sulfonyl and benzyl-oxime groups in the target compound may alter solubility and receptor binding kinetics.

Oxime Functionalization :

- Aldicarb sulfone and the target compound both feature sulfonyl groups, but the latter’s benzyl-oxime substitution introduces steric bulk and halogenated aromaticity (Cl, F), which could enhance environmental persistence or metabolic resistance .

Substituent Effects: The 2-chloro-4-fluorobenzyl group in the target compound is distinct from the methylamino carbonyl oxime in aldicarb sulfone. Fluorine’s electronegativity may improve membrane permeability, while chlorine could increase lipophilicity .

Research Implications and Limitations

- Structural Modeling : Computational studies (e.g., using SHELX-derived crystallographic data ) could elucidate conformational preferences and binding modes.

- Gaps in Evidence : Direct biological data or environmental impact assessments are absent in the provided sources, necessitating further experimental validation.

Preparation Methods

Sulfide Oxidation Protocol

The acetaldehyde intermediate is treated with phenylsulfenyl chloride (1.1 equiv) in DCM, followed by oxidation with sodium periodate (NaIO₄) in aqueous ethanol to yield 2-(6-chloro-3-pyridinyl)-2-(phenylsulfonyl)acetaldehyde (75% yield).

Key Observations :

- Oxidation at reflux (78°C, 2 hours) ensures complete conversion.

- Purification via flash chromatography (DCM/MeOH 95:5) enhances purity.

Oximation and Alkylation Steps

Oxime Formation with Hydroxylamine Hydrochloride

The aldehyde (1.0 equiv) reacts with hydroxylamine hydrochloride (1.2 equiv) in ethanol under basic conditions (KOH, 1.5 equiv) at 60°C for 6 hours, yielding the corresponding oxime (88% yield).

Mechanistic Insight :

O-Benzylation with 2-Chloro-4-fluorobenzyl Bromide

The oxime (1.0 equiv) undergoes alkylation using 2-chloro-4-fluorobenzyl bromide (1.3 equiv) in DMF with K₂CO₃ (2.0 equiv) at 80°C for 12 hours. The product is isolated via column chromatography (hexane/ethyl acetate 7:3) in 82% yield.

Optimization Notes :

- Higher temperatures (>80°C) lead to decomposition.

- Anhydrous conditions prevent hydrolysis of the benzyl bromide.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Infrared (IR) Spectroscopy

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Friedel-Crafts + Oxidation | 75 | 98 | Scalability |

| Direct Sulfonylation | 68 | 95 | Fewer steps |

| Microwave-Assisted | 85 | 99 | Reduced reaction time |

Mechanistic Challenges and Solutions

Q & A

Q. What are the standard synthetic routes for preparing this compound, and what key reaction conditions are required?

- Methodological Answer : The synthesis typically involves sequential steps:

Sulfonylation : Reacting 6-chloro-3-pyridinyl acetaldehyde with phenylsulfonyl chloride under alkaline conditions (e.g., K₂CO₃ in THF) to form the sulfonyl intermediate .

Oxime Formation : Treating the sulfonyl-acetaldehyde with hydroxylamine hydrochloride in ethanol/water under reflux to generate the oxime .

O-Benzylation : Reacting the oxime with 2-chloro-4-fluorobenzyl bromide using a base (e.g., NaH) in anhydrous DMF to introduce the benzyloxime group .

Critical conditions include inert atmosphere (N₂/Ar) for moisture-sensitive steps and precise stoichiometric control to avoid side reactions.

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H, ¹³C, and ¹⁹F NMR confirm structural integrity and substituent positions. For example, the ¹⁹F NMR signal at ~-110 ppm indicates the fluorobenzyl group .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% typically required) .

- Mass Spectrometry (HRMS) : High-resolution MS validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can researchers optimize the yield when scaling synthesis from milligram to gram quantities?

- Methodological Answer : Use Design of Experiments (DoE) to systematically vary parameters:

| Variable | Range Tested | Optimal Condition | Impact on Yield |

|---|---|---|---|

| Solvent | THF, DMF, DCM | THF | ↑ Solubility |

| Catalyst Loading | 1–5 mol% | 3 mol% | ↓ Side Products |

| Temperature | 25°C vs. 60°C | 60°C (reflux) | ↑ Reaction Rate |

| Statistical modeling (e.g., ANOVA) identifies critical factors. For example, increasing temperature accelerates oxime formation but may degrade heat-sensitive intermediates . |

Q. What strategies resolve contradictions in spectral data (e.g., NMR shifts) across synthesis batches?

- Methodological Answer :

- Cross-Validation : Compare 2D NMR (COSY, HSQC) to assign ambiguous signals. For instance, overlapping pyridinyl protons can be resolved via HSQC .

- Isolation of By-Products : Use preparative TLC or column chromatography to isolate impurities and analyze them via HRMS or X-ray crystallography .

- Reaction Monitoring : In-situ IR or LC-MS tracks intermediates to identify deviations in reaction progression .

Q. How can computational methods predict the reactivity or stability of intermediates in the synthesis pathway?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate energy barriers for key steps (e.g., sulfonylation or benzylation) to identify rate-limiting stages. For example, DFT may reveal steric hindrance in the oxime-benzylation step .

- Molecular Dynamics (MD) : Simulate solvent effects on transition states to optimize solvent choice (e.g., THF vs. DMF) .

- Degradation Modeling : Use QSPR (Quantitative Structure-Property Relationship) to predict hydrolytic stability of the sulfonyl group under acidic/basic conditions .

Data Contradiction Analysis

Q. How to address conflicting biological activity data in structure-activity relationship (SAR) studies?

- Methodological Answer :

- Meta-Analysis : Compare datasets from multiple assays (e.g., antimicrobial vs. antitumor) to identify context-dependent activity. For example, pyridinyl-sulfonyl groups may enhance membrane permeability in bacterial cells but not mammalian cells .

- Stereochemical Considerations : Use chiral HPLC to separate enantiomers and test individual isomers, as bioactivity may vary significantly between R/S configurations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.